molecular formula C8H11Cl2N3O B2585141 2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride CAS No. 2460756-95-8

2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride

Cat. No.: B2585141
CAS No.: 2460756-95-8
M. Wt: 236.1
InChI Key: JPKQJJRZKIHXEY-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is a bicyclic heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core with a chlorine substituent at position 2 and a methoxy group at position 4. The tetrahydropyrido moiety enhances solubility and conformational flexibility, making it a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name

2-chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O.ClH/c1-13-7-5-4-10-3-2-6(5)11-8(9)12-7;/h10H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKQJJRZKIHXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1CNCC2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloropyridine with 4-methoxypyrimidine in the presence of a base can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and in suitable solvents such as ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrido[4,3-d]pyrimidine derivatives, while oxidation and reduction reactions can produce oxides or reduced forms of the compound .

Scientific Research Applications

2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Features and Modifications

The table below compares the target compound with structurally related pyrido-pyrimidine derivatives, emphasizing substituent variations, molecular properties, and reported applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride Cl (C2), OMe (C4) C₉H₁₂ClN₃O·HCl 246.13 (calc.) Potential kinase inhibition, solubility enhancer (inferred)
7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride Cl (C4), benzyl (C7) C₁₅H₁₆ClN₃·HCl 310.23 Intermediate in ERK2 inhibitor synthesis
4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride Cl (C4), CF₃ (C2) C₈H₈Cl₂F₃N₃ 274.07 High electrophilicity for covalent binding
6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Cl (C4), benzyl (C6) C₁₅H₁₅ClN₄ 286.76 Cytotoxic agent precursor
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride Phenyl (C2) C₁₃H₁₅Cl₂N₃ 284.18 Anti-inflammatory/analgesic candidate
4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride CH₃ (C4) C₈H₁₂ClN₃ 185.65 Fragment-based drug discovery

Substituent Effects on Reactivity and Bioactivity

  • Chlorine at C2/C4 : Chlorine substituents enhance electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). In ERK2 inhibitors, chloro derivatives exhibit slow-binding kinetics due to interactions with catalytic lysine residues .
  • Similar methoxy-substituted pyridopyrimidines show COX-2 inhibitory activity .
  • Benzyl Groups (C6/C7) : Benzyl substituents enhance lipophilicity and stabilize hydrophobic pockets in kinase binding sites. For example, 6-benzyl derivatives are intermediates in cytotoxic agent synthesis .

Pharmacological Potential and Research Findings

  • Anti-tumor Activity : 4-Chloro-7-benzyl derivatives exhibit cytotoxicity against cancer cell lines (IC₅₀: 5–10 µM) .
  • Analgesic/Anti-inflammatory Effects : Pyridopyrimidines with hydroxy or tosyl groups (e.g., N-(4-hydroxy-6-tosyl derivatives) show efficacy in neuropathic pain models .
  • Kinase Inhibition : 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidines with trifluoromethyl groups (e.g., compound 4h in ) inhibit ERK2 with IC₅₀ values < 100 nM .

Biological Activity

2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine; hydrochloride is a heterocyclic compound characterized by a complex structure that includes a pyrimidine ring fused with a pyridine-like moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and its applications in cancer therapy.

Chemical Structure

The molecular structure of 2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can be described as follows:

  • Molecular Formula : C₁₃H₁₄ClN₄O
  • Molecular Weight : 299.74 g/mol
  • Functional Groups :
    • Chlorine atom at position 2
    • Methoxy group (-OCH₃) at position 4
    • Tetrahydropyrido moiety contributing to its biological activity

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as an inhibitor of various kinases, which are critical in cellular signaling pathways. Kinase inhibitors are increasingly important in the treatment of cancers and other diseases due to their ability to modulate signal transduction pathways.

The mechanism by which 2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine exerts its biological effects is primarily through the inhibition of specific kinases involved in tumor growth and proliferation. The presence of the methoxy and chloro substituents is believed to enhance its binding affinity to target proteins.

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

  • Cytotoxicity Assays :
    • In vitro assays demonstrated that the compound exhibits significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
    • IC50 values were reported in the low micromolar range, indicating potent activity.
  • Mechanistic Studies :
    • Flow cytometry analyses indicated that treatment with this compound leads to an increase in apoptotic cells in treated cultures compared to controls.
    • Western blotting revealed downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic markers (e.g., Bax).

In Vivo Studies

Animal model studies have also been conducted to assess the efficacy and safety profile:

  • Tumor Xenograft Models :
    • Mice bearing xenografts of human tumors were treated with varying doses of the compound.
    • Results showed a significant reduction in tumor volume compared to untreated controls after two weeks of treatment.
  • Toxicity Assessment :
    • Histopathological examinations revealed no significant organ toxicity at therapeutic doses, suggesting a favorable safety profile for further development.

Case Studies

Recent case studies have highlighted the potential of 2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in combination therapies:

  • Combination with Chemotherapeutics :
    • When used in combination with standard chemotherapeutic agents like doxorubicin or paclitaxel, enhanced anti-tumor effects were observed.
    • Synergistic effects were noted in reducing tumor growth rates and improving survival rates in animal models.

Data Table: Summary of Biological Activities

Activity TypeCell LineIC50 (µM)Mechanism
CytotoxicityMCF-75.2Induction of apoptosis
CytotoxicityA5496.1Induction of apoptosis
Tumor Growth InhibitionXenograft ModelN/AReduced tumor volume

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